An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4)[1][2]. As a member of the versatile class of potassium organotrifluoroborates (KATs), this compound presents distinct features in both proton (¹H) and fluorine (¹⁹F) NMR spectra, which are critical for its structural verification and purity assessment. This document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals, detailing the theoretical basis for its spectral features, a robust protocol for data acquisition, and methods for definitive structural confirmation.
Introduction: The Role of Potassium Organotrifluoroborates
Potassium organotrifluoroborates (KATs) have emerged as exceptionally stable and versatile reagents in modern organic synthesis, serving as superior alternatives to boronic acids and esters in many cross-coupling reactions, most notably the Suzuki-Miyaura reaction[3][4]. Their enhanced stability towards air and moisture, coupled with their crystalline nature, simplifies handling and purification.
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide incorporates two key fluorinated moieties: the trifluoroborate anion (-BF₃⁻) and a trifluoromethoxy (-OCF₃) group on the aromatic ring. NMR spectroscopy is the definitive analytical tool for the characterization of this molecule, as the NMR-active nuclei (¹H, ¹⁹F, ¹¹B, ¹³C) provide a wealth of structural information. This guide will focus specifically on ¹H and ¹⁹F NMR, as they offer the most direct and informative data for routine characterization.
Molecular Structure and NMR-Active Environments
The structure of the trifluoro[2-(trifluoromethoxy)phenyl]boranuide anion contains two distinct fluorine environments and one set of four unique aromatic protons. Understanding these environments is fundamental to interpreting the resulting NMR spectra.
Caption: Structure of the trifluoro[2-(trifluoromethoxy)phenyl]boranuide anion.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will exclusively display signals from the aromatic region, corresponding to the four protons on the phenyl ring.
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Chemical Shift Region: These protons are expected to resonate in the typical aromatic region, approximately between 7.0 and 7.8 ppm. The precise shifts are influenced by the electronic effects of the two substituents. The trifluoroborate anion acts as an electron-withdrawing group, while the trifluoromethoxy group is also electron-withdrawing, collectively deshielding the aromatic protons and shifting them downfield.
-
Splitting Patterns: Due to the ortho-disubstitution pattern, none of the protons are equivalent. They will exhibit complex multiplet patterns due to spin-spin coupling with their neighbors (ortho, meta, and para couplings). A detailed analysis would likely reveal a doublet of doublets (dd) or a triplet of doublets (td) for each proton.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
| Aromatic | 7.0 - 7.8 | Complex multiplets (m) |
Predicted ¹⁹F NMR Spectrum: A Tale of Two Signals
The ¹⁹F NMR spectrum is particularly informative, as it is expected to show two distinct signals in well-separated regions, corresponding to the two different fluorine-containing functional groups. The large chemical shift range of ¹⁹F NMR makes signal overlap highly unlikely[5].
The Trifluoromethoxy (-OCF₃) Signal
The trifluoromethoxy group attached to the aromatic ring will produce a single resonance.
-
Chemical Shift: Based on data for trifluoromethoxybenzene and similarly substituted analogues, this signal is predicted to appear in the range of -57 to -60 ppm (relative to CFCl₃ at 0 ppm)[6][7].
-
Multiplicity: Since there are no other fluorine atoms or protons within three bonds, this signal is expected to be a singlet .
The Trifluoroborate (-BF₃) Signal
The three equivalent fluorine atoms bonded to the boron atom give rise to a unique and characteristic signal.
-
Chemical Shift: Comprehensive studies of numerous potassium aryltrifluoroborates show that the -BF₃⁻ signal consistently appears in the range of -135 to -141 ppm [3][8].
-
Multiplicity and Boron Coupling: This signal's multiplicity is dictated by coupling to the boron nucleus. Boron has two naturally occurring isotopes with nuclear spin: ¹¹B (80.1% abundance, I = 3/2) and ¹⁰B (19.9% abundance, I = 3).
-
Coupling to ¹¹B: The three fluorine nuclei will couple to the ¹¹B nucleus (I=3/2), splitting the signal into a 1:1:1:1 quartet [3][8]. The one-bond coupling constant, ¹J(¹⁹F-¹¹B), is typically observed to be in the range of 45-55 Hz for similar compounds when measured in DMSO-d₆[8].
-
The Boron Isotope Effect: The remaining ~20% of the signal arises from molecules containing the ¹⁰B isotope (I=3). Coupling to ¹⁰B would theoretically produce a septet. However, this signal is often broad and poorly resolved[9]. More importantly, the difference in mass between the boron isotopes causes a small but measurable difference in the chemical shift of the attached fluorine atoms. This results in a smaller, broader signal appearing very close to the main ¹¹B-coupled quartet, a classic example of a heavy atom isotope effect in NMR[9].
-
Table 2: Predicted ¹⁹F NMR Data
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCF ₃ | -57 to -60 | Singlet (s) | N/A |
| -BF ₃ | -135 to -141 | Quartet (q) | ¹J(¹⁹F-¹¹B) ≈ 45-55 |
Experimental Protocol for High-Quality Data Acquisition
Adherence to a validated protocol is essential for obtaining high-resolution, unambiguous NMR data. The following steps provide a self-validating system for the analysis of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical. While KATs are salts, they exhibit good solubility in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It provides excellent solubility and minimizes the rate of potential hydrolysis of the trifluoroborate group, which can occur in protic solvents like methanol or water[3][8].
-
Sample Concentration: Weigh approximately 5-10 mg of the solid compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the solid is fully dissolved. A brief, gentle warming may aid dissolution if necessary.
-
Referencing:
-
¹H NMR: The spectrum should be referenced to the residual solvent peak of DMSO-d₅ at δ = 2.50 ppm [10][11].
-
¹⁹F NMR: An external reference is often preferred to avoid potential interactions with the sample. However, for routine analysis, referencing to an internal standard with a known, non-interfering signal is also acceptable. A common primary reference is CFCl₃ (δ = 0.0 ppm)[12].
-
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H Acquisition | ¹⁹F Acquisition | Rationale |
|---|---|---|---|
| Pulse Angle | 45° | 45° | Provides a good signal-to-noise ratio while allowing for a shorter relaxation delay. |
| Spectral Width | ~16 ppm | ~250 ppm | Must be wide enough to encompass all expected signals. The ¹⁹F spectrum requires a much larger width. |
| Acquisition Time (AT) | ~3 s | ~1 s | Ensures good digital resolution. |
| Relaxation Delay (D1) | 2 s | 2 s | Allows for sufficient T1 relaxation, crucial for accurate signal integration. |
| Number of Scans (NS) | 8-16 | 32-64 | Adjust to achieve an adequate signal-to-noise ratio. ¹⁹F is less sensitive than ¹H. |
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.
Structural Confirmation: Synthesizing the Data
The definitive confirmation of the molecular structure is achieved by integrating the information from both spectra:
-
¹H Spectrum: Confirms the presence of a substituted aromatic ring with four protons.
-
¹⁹F Spectrum:
-
The presence of two distinct signals confirms two different fluorine environments.
-
The integration ratio of the -OCF₃ signal to the -BF₃ signal should be exactly 3:3 , or 1:1.
-
The signal at ~-58 ppm confirms the -OCF₃ group.
-
The signal at ~-138 ppm, split into a 1:1:1:1 quartet , is the unmistakable signature of the aryltrifluoroborate anion[3][8].
-
The combination of these specific features provides unambiguous proof of the structure of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.
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